methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate
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Overview
Description
Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the pyrazole family It is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-methoxy-1,1,1-trifluoro-3-buten-2-one with pyrazol-3,5-diamines in the presence of acetonitrile . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolo[1,5-a]pyridine oxides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl pyrazolo[4,3-b]pyridine-6-carboxylate
- Ethyl pyrazolo[4,3-b]pyridine-6-carboxylate
- Tert-butyl 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylate
Uniqueness
Methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its methoxy group at the 4-position and carboxylate group at the 7-position make it a versatile intermediate for further functionalization and application in various fields .
Properties
CAS No. |
1427434-19-2 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methoxypyrazolo[1,5-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-4-3-8(10(13)15-2)12-7(9)5-6-11-12/h3-6H,1-2H3 |
InChI Key |
NGRPLILXMZNINB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(N2C1=CC=N2)C(=O)OC |
Purity |
95 |
Origin of Product |
United States |
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